molecular formula C6H10N2OS B2581078 [(3-Methoxy-1,2-thiazol-4-yl)methyl](methyl)amine CAS No. 2126177-45-3

[(3-Methoxy-1,2-thiazol-4-yl)methyl](methyl)amine

Cat. No.: B2581078
CAS No.: 2126177-45-3
M. Wt: 158.22
InChI Key: VIBCXCOZINNIHR-UHFFFAOYSA-N
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Description

(3-Methoxy-1,2-thiazol-4-yl)methylamine is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms.

Mechanism of Action

Target of Action

Thiazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . This suggests that (3-Methoxy-1,2-thiazol-4-yl)methylamine may interact with various biological targets.

Mode of Action

Molecules containing a thiazole ring, such as this compound, can behave unpredictably when entering physiological systems . They may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Biochemical Pathways

Thiazole derivatives have been associated with a broad spectrum of biological activities . This suggests that (3-Methoxy-1,2-thiazol-4-yl)methylamine could potentially influence various biochemical pathways and their downstream effects.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially impact the bioavailability of (3-Methoxy-1,2-thiazol-4-yl)methylamine.

Result of Action

Thiazole derivatives have been associated with various biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . This suggests that (3-Methoxy-1,2-thiazol-4-yl)methylamine could potentially have similar effects.

Action Environment

The physical properties of thiazole derivatives, such as their solubility in various solvents , could potentially be influenced by environmental conditions.

Biochemical Analysis

Biochemical Properties

The biochemical properties of (3-Methoxy-1,2-thiazol-4-yl)methylamine are not fully understood due to the limited available research. Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Cellular Effects

The cellular effects of (3-Methoxy-1,2-thiazol-4-yl)methylamine are not well-documented. Thiazole derivatives have been reported to have cytotoxic activity on human tumor cell lines

Molecular Mechanism

The molecular mechanism of (3-Methoxy-1,2-thiazol-4-yl)methylamine is not well-understood. Thiazole derivatives have been found to have various therapeutic potentials such as antioxidant, anti-tubercular, antibacterial, antifungal, diuretic, anti-cancer, and anti-inflammatory effects

Metabolic Pathways

The metabolic pathways that (3-Methoxy-1,2-thiazol-4-yl)methylamine is involved in are not well-understood. Thiazole ring, which this compound is a part of, is known to be highly reactive and has evolved as a significant synthon for the production of a wide range of new chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-1,2-thiazol-4-yl)methylamine typically involves the formation of the thiazole ring followed by the introduction of the methoxy and methylamine groups. One common method involves the reaction of a suitable thioamide with an α-haloketone under basic conditions to form the thiazole ring. The methoxy group can be introduced via methylation using methyl iodide in the presence of a base, and the methylamine group can be introduced through reductive amination of the corresponding aldehyde or ketone .

Industrial Production Methods

Industrial production of thiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-1,2-thiazol-4-yl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • (2-Methyl-1,3-thiazol-4-yl)methylamine
  • (2-Phenyl-1,3-thiazol-4-yl)methylamine
  • (2-Chloro-1,3-thiazol-4-yl)methylamine

Uniqueness

(3-Methoxy-1,2-thiazol-4-yl)methylamine is unique due to the presence of the methoxy group at the 3-position of the thiazole ring, which can influence its electronic properties and reactivity. This structural feature may enhance its biological activity and selectivity compared to other thiazole derivatives .

Properties

IUPAC Name

1-(3-methoxy-1,2-thiazol-4-yl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2OS/c1-7-3-5-4-10-8-6(5)9-2/h4,7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBCXCOZINNIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CSN=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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